4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid

Catalog No.
S3464459
CAS No.
116075-75-3
M.F
C18H10O4
M. Wt
290.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid

CAS Number

116075-75-3

Product Name

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid

IUPAC Name

4-[4-(4-carboxyphenyl)buta-1,3-diynyl]benzoic acid

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C18H10O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12H,(H,19,20)(H,21,22)

InChI Key

YROTZTMCXKTYMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C(=O)O)C(=O)O

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid is an organic compound with the chemical formula C₁₈H₁₀O₄. It is a crucial building block in organic synthesis due to its unique structure []. The molecule consists of two benzoic acid units linked by a conjugated butadiyne moiety (four carbon chain with two triple bonds). This structure imparts interesting chemical properties that make it valuable for creating specialized materials [].


Molecular Structure Analysis

The key feature of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid is the presence of the butadiyne linkage. This conjugated system with alternating single and triple bonds allows for electron delocalization, influencing the molecule's reactivity []. The two terminal carboxylic acid groups (COOH) contribute to the polarity of the molecule and its potential for hydrogen bonding.


Chemical Reactions Analysis

Information on decomposition pathways is also not extensively documented. However, diynes are known to undergo reactions like cycloadditions and oxidative coupling depending on reaction conditions [].

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid itself likely doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a building block for more complex functional molecules. The unique reactivity of the butadiyne linkage allows for the incorporation of this compound into various materials with desired properties [].

For instance, it could be used to create rigid and π-conjugated polymers for applications in organic electronics or optoelectronic devices []. The carboxylic acid groups could be further modified to introduce specific functionalities for targeted applications.

XLogP3

3.4

Dates

Modify: 2023-08-19

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